molecular formula C10H18N2O4S B2904710 TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE CAS No. 2375273-36-0

TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE

Cat. No.: B2904710
CAS No.: 2375273-36-0
M. Wt: 262.32
InChI Key: LXRFSHKVRLSEDC-UHFFFAOYSA-N
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Description

TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE is a spirocyclic compound with a unique structure that includes a sulfur atom and two nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation . The reaction conditions include maintaining a temperature range of 2-8°C to ensure the stability of the intermediate and final products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted spirocyclic compounds, which can be further utilized in various chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both sulfur and nitrogen atoms in the spirocyclic ring of TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE imparts unique chemical properties, such as increased reactivity towards oxidation and reduction reactions.

Properties

IUPAC Name

tert-butyl 6,6-dioxo-6λ6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c1-9(2,3)16-8(13)12-5-10(6-12)4-11-17(14,15)7-10/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRFSHKVRLSEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375273-36-0
Record name tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate
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